Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)

1-[4-(trifluoromethoxy)phenyl]methanamine structure
93919-56-3 structure
Nombre del producto:1-[4-(trifluoromethoxy)phenyl]methanamine
Número CAS:93919-56-3
MF:C8H8F3NO
Megavatios:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846

1-[4-(trifluoromethoxy)phenyl]methanamine Propiedades químicas y físicas

Nombre e identificación

    • (4-(Trifluoromethoxy)phenyl)methanamine
    • 4-(Trifluoromethoxy)benzylamine
    • [4-(trifluoromethoxy)phenyl]methanamine
    • 1-[4-(Trifluoromethoxy)phenyl]methanamine
    • p-(Trifluoromethoxy)benzylamine
    • ((4-(Trifluoromethoxy)phenyl)methyl)amine
    • Benzenemethanamine, 4-(trifluoromethoxy)-
    • 4-trifluoromethoxybenzylamine
    • 4-(trifluoromethoxy)benzyl amine
    • p-trifluoromethoxybenzylamine
    • DBGROTRFYBSUTR-UHFFFAOYSA-N
    • [4-(trifluoromethoxy)phenyl]methylamine
    • p-trifluoromethoxybenzyl amine
    • Pu
    • 4-(Trifluoromethoxy)benzenemethanamine (ACI)
    • 4-(Trifluoromethoxy)benzylamine,98%
    • (4-trifluoromethoxyphenyl)methanamine
    • DB-057449
    • EN300-25596
    • SY016916
    • J-513899
    • 93919-56-3
    • 4-trifluoromethoxy-benzyl amine
    • AKOS000264340
    • Z212046238
    • 4trifluoromethoxy-benzylamine
    • MFCD00061237
    • QKEQESHKCJUQDA-UHFFFAOYSA-N
    • [4-(Trifluoromethoxy)phenyl]methanamine #
    • CS-W013220
    • NS00064264
    • 4-(trifluoromethoxy)-benzylamine
    • BDBM626121
    • Q27452013
    • P-(TRIFLUOROMETHOXY)BENZYL AMINE
    • 1FD
    • CK1122
    • 4-trifluormethoxy-benzylamine
    • CHEMBL216733
    • EINECS 300-040-1
    • F2145-0705
    • 4-trifluoromethoxy-benzylamine
    • [4-(trifluoromethoxy)benzyl]amine
    • 4-(trifluormethoxy)-benzylamine
    • 4-trifluoromethoxy benzylamine
    • STK503677
    • 4-(Trifluoromethoxy)benzylamine, 95%
    • ALBB-006030
    • FS-1027
    • DTXSID20239895
    • AC-2348
    • SCHEMBL106741
    • 4-trifluoromethoxybenzyl amine
    • 1-[4-(trifluoromethoxy)phenyl]methanamine
    • MDL: MFCD00061237
    • Renchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
    • Clave inchi: DBGROTRFYBSUTR-UHFFFAOYSA-N
    • Sonrisas: FC(OC1C=CC(CN)=CC=1)(F)F
    • Brn: 8200624

Atributos calculados

  • Calidad precisa: 191.05600
  • Masa isotópica única: 191.056
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 152
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 35.2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: colorless liquid
  • Denso: 1.252 g/mL at 25 °C(lit.)
  • Punto de fusión: No data available
  • Punto de ebullición: 57-60 °C/10 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 172.4 ° f
    Celsius: 78 ° c
  • índice de refracción: n20/D 1.452(lit.)
  • PSA: 35.25000
  • Logp: 2.74420
  • Disolución: Not determined
  • Sensibilidad: Air Sensitive

1-[4-(trifluoromethoxy)phenyl]methanamine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN2735
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Grupo de embalaje:III
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:8
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
  • Categoría de embalaje:III
  • Período de Seguridad:8

1-[4-(trifluoromethoxy)phenyl]methanamine Datos Aduaneros

  • Código HS:2922199090
  • Datos Aduaneros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-[4-(trifluoromethoxy)phenyl]methanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Oakwood
001408-1g
4-(Trifluoromethoxy)benzylamine
93919-56-3 97%
1g
$9.00 2024-07-19
Enamine
EN300-25596-0.1g
[4-(trifluoromethoxy)phenyl]methanamine
93919-56-3 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-25596-5.0g
[4-(trifluoromethoxy)phenyl]methanamine
93919-56-3 95.0%
5.0g
$29.0 2025-02-20
Enamine
EN300-25596-100.0g
[4-(trifluoromethoxy)phenyl]methanamine
93919-56-3 95.0%
100.0g
$173.0 2025-02-20
TRC
T895935-50g
p-Trifluoromethoxybenzylamine
93919-56-3
50g
$133.00 2023-05-17
eNovation Chemicals LLC
D641520-5g
4-(TRIFLUOROMETHOXY)BENZYLAMINE
93919-56-3 97%
5g
$250 2024-06-05
Apollo Scientific
PC7438S-5g
4-(Trifluoromethoxy)benzylamine
93919-56-3 96%
5g
£10.00 2024-05-25
Life Chemicals
F2145-0705-1g
4-(Trifluoromethoxy)benzylamine
93919-56-3 95%+
1g
$21.0 2023-09-06
eNovation Chemicals LLC
D641520-25g
4-(TRIFLUOROMETHOXY)BENZYLAMINE
93919-56-3 97%
25g
$380 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WB322-1g
1-[4-(trifluoromethoxy)phenyl]methanamine
93919-56-3 98%
1g
68.0CNY 2021-07-15

1-[4-(trifluoromethoxy)phenyl]methanamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; Rotter, Marco; Weiser, Tim; Wittmann, Sandra; Weizel, Lilia; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
Referencia
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; Senthamarai, Thirusangumurugan; Kadam, Ravishankar G. ; Malina, Ondrej; Kaslik, Josef; et al, Nature Catalysis, 2022, 5(1), 20-29

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 15 min, rt
Referencia
Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: tert-Butanol ;  24 h, 25 - 27 bar, 120 °C
Referencia
Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines
Murugesan, Kathiravan ; Beller, Matthias; Jagadeesh, Rajenahally V., Angewandte Chemie, 2019, 58(15), 5064-5068

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ;  16 h, 30 bar, 90 °C
Referencia
Cobalt-Catalyzed Hydrogenative Transformation of Nitriles
Zhang, Shaoke; Duan, Ya-Nan; Qian, Yu; Tang, Wenyue; Zhang, Runtong; et al, ACS Catalysis, 2021, 11(22), 13761-13767

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ;  2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  25 °C
Referencia
New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking
Yraola, Francesc; Garcia-Vicente, Silvia; Fernandez-Recio, Juan; Albericio, Fernando; Zorzano, Antonio; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208

Synthetic Routes 7

Condiciones de reacción
Referencia
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity
Lu, Xiaoyun; Tang, Jian; Cui, Shengyang; Wan, Baojie; Franzblauc, Scott G.; et al, European Journal of Medicinal Chemistry, 2017, 125, 41-48

Synthetic Routes 8

Condiciones de reacción
Referencia
Thiadiazines and their preparation and use as insecticidal and acaricidal agents
, European Patent Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  18 h, 35 bar, 60 °C
Referencia
Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines
Ma, Zhuang; Chandrashekhar, Vishwas G.; Zhou, Bei; Alenad, Asma M.; Rockstroh, Nils; et al, Chemical Science, 2022, 13(36), 10914-10922

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran ,  Water ;  40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Referencia
Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Gawande, Manoj B.; Kalevaru, Narayana V.; Zboril, Radek; et al, Chemical Science, 2020, 11(11), 2973-2981

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 30 h, 130 °C
Referencia
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; Murugesan, Kathiravan; Schneidewind, Jacob; Kalevaru, Narayana V.; Baumann, Wolfgang; et al, Nature Communications, 2018, 9(1), 1-12

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene ,  Water ;  4 h, 90 °C
1.2 Reagents: Acetic acid ;  5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  pH 11, rt
Referencia
Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines
Membrat, Romain; Vasseur, Alexandre; Moraleda, Delphine; Michaud-Chevallier, Sabine; Martinez, Alexandre; et al, RSC Advances, 2019, 9(65), 37825-37829

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Triphos ,  Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ;  15 min, rt
1.2 Reagents: Hydrogen ,  Ammonia ;  24 h, 40 bar, 120 °C
Referencia
Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines
Murugesan, Kathiravan; Wei, Zhihong; Chandrashekhar, Vishwas G.; Neumann, Helfried; Spannenberg, Anke; et al, Nature Communications, 2019, 10(1), 1-9

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ;  0 °C; 1 h, 80 - 90 °C
Referencia
Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies
Aneja, Babita; Irfan, Mohammad; Kapil, Charu; Jairajpuri, Mohamad Aman; Maguire, Ronan; et al, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ;  16 h, 40 bar, 120 °C
Referencia
Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis
Chandrashekhar, Vishwas G. ; Baumann, Wolfgang ; Beller, Matthias ; Jagadeesh, Rajenahally V., Science (Washington, 2022, 376(6600), 1433-1441

1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials

1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products

1-[4-(trifluoromethoxy)phenyl]methanamine Literatura relevante

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